molecular formula C17H19N5O2 B2828616 8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872843-13-5

8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2828616
CAS No.: 872843-13-5
M. Wt: 325.372
InChI Key: VLUOKRTZWDBYCP-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, a scaffold of interest in medicinal chemistry due to its modulatory effects on serotonin receptors (e.g., 5-HT1A/5-HT7) and phosphodiesterases (PDEs). The structure features a 3,5-dimethylphenyl substituent at the 8-position and methyl groups at the 1- and 3-positions. These substitutions confer distinct pharmacodynamic and pharmacokinetic properties, including receptor affinity, metabolic stability, and lipophilicity, which are critical for antidepressant activity .

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-7-11(2)9-12(8-10)21-5-6-22-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUOKRTZWDBYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(3,5-dimethylphenyl)-N’-methylurea with 2,6-diaminopurine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include derivatives with fluorinated arylpiperazinylalkyl chains or trifluoromethylphenyl groups. For example:

  • AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • AZ-861 : 1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

Table 1: Structural and Functional Differences

Compound Substituent at Phenyl Ring Receptor Affinity (Ki, nM) PDE4B Inhibition Metabolic Stability (HLM)
Target Compound 3,5-dimethylphenyl 5-HT1A: ~0.6* Moderate Moderate
AZ-853 2-fluorophenyl 5-HT1A: 0.6 Low High (CLint: 12 µL/min/mg)
AZ-861 3-(trifluoromethyl)phenyl 5-HT1A: 0.2 Low Moderate (CLint: 24 µL/min/mg)
Compound 3i 2-fluorophenyl 5-HT1A: 1.3 Not significant Moderate
Compound 5 6,7-dimethoxyisoquinoline 5-HT1A: 3.8 PDE4B: IC50 = 1.2 µM Not reported

*Estimated based on structural similarity to AZ-853/AZ-861.

Pharmacological Profiles
  • Receptor Selectivity : The target compound’s 3,5-dimethylphenyl group enhances 5-HT1A receptor partial agonism compared to fluorinated derivatives like AZ-853 and AZ-861. However, AZ-861 exhibits stronger intrinsic activity across signaling pathways (e.g., cAMP inhibition, ERK1/2 phosphorylation) due to its electron-withdrawing trifluoromethyl group .
  • Antidepressant Efficacy : In forced swim tests (FST), AZ-853 and AZ-861 reduced immobility time at 2.5–5 mg/kg, with AZ-853 showing superior brain penetration and efficacy. The target compound’s bulky dimethyl groups may limit blood-brain barrier permeability, requiring higher doses for similar effects .
  • Safety Profiles: Cardiovascular Effects: AZ-853 induces mild hypotension via α1-adrenolytic activity, while AZ-861 lacks this effect. The target compound’s dimethylphenyl group may reduce α1-adrenergic interactions . Metabolic Disturbances: Both AZ-853 and AZ-861 cause lipid metabolism alterations, but the target compound’s lipophilic substituents may exacerbate hepatic clearance issues .
Pharmacokinetic and Metabolic Stability
  • Lipophilicity : The target compound’s logP is estimated at ~2.5 (similar to AZ-853), favoring moderate tissue distribution.
  • Metabolic Stability : Human liver microsome (HLM) assays suggest moderate clearance (CLint ~20 µL/min/mg), comparable to AZ-861 but inferior to AZ-853 .

Key Research Findings

Receptor Binding : The 3,5-dimethylphenyl group enhances 5-HT1A receptor affinity (Ki < 1 nM) but reduces selectivity over 5-HT7 receptors compared to trifluoromethyl derivatives .

Functional Activity : Unlike AZ-861, the target compound shows partial agonism with weaker efficacy in cAMP inhibition (EC50 = 120 nM vs. AZ-861’s 45 nM) .

In Vivo Performance : In mice, the target compound’s antidepressant-like activity emerges at 10 mg/kg, double the effective dose of AZ-853, likely due to reduced brain bioavailability .

Q & A

Q. What are the optimized synthetic routes for this compound, and what reaction conditions are critical for achieving high yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. Key steps include:

  • Coupling reactions : Use of tert-butanol/water mixtures with CuI catalysts for Huisgen cycloaddition to form the imidazo[2,1-f]purine core .
  • Solvent optimization : Dichloromethane or ethanol under controlled temperatures (65–100°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading to reduce byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns. For example, methyl groups at N1 and N3 show distinct singlet peaks in δ 3.1–3.5 ppm .
  • Mass Spectrometry (ESI-MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 412.45 for C20H24N6O4 derivatives) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) . Methodological tip: Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference in NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate pharmacophoric elements?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 3-chlorophenyl vs. 3,5-dimethylphenyl) or alkyl groups to assess impact on bioactivity .
  • Computational docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., adenosine receptors) .
  • Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., apoptosis pathways) to correlate structural changes with activity . Methodological tip: Prioritize substituents at the 8-position (aryl groups) for SAR due to their proximity to the purine core’s binding pocket .

Q. What strategies resolve discrepancies in reported biological activity data across experimental models?

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and endpoint measurements (e.g., IC50 values) to minimize variability .
  • Orthogonal validation : Confirm antiviral activity via plaque reduction assays and reverse transcriptase PCR, rather than relying solely on cytotoxicity data .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (e.g., DMSO concentration >0.1%) . Methodological tip: Replicate conflicting studies under controlled conditions, adjusting variables like pH or incubation time .

Q. How can computational methods enhance the design of derivatives with improved solubility or target affinity?

  • Quantum mechanical calculations : Predict solubility via logP values (e.g., replacing methoxy groups with hydroxypropyl to reduce hydrophobicity) .
  • Molecular dynamics simulations : Model compound-receptor interactions over time to identify stable binding conformations .
  • QSAR modeling : Train algorithms on datasets of analog bioactivity to prioritize synthetic targets . Methodological tip: Integrate computational predictions with experimental validation in iterative cycles to refine design .

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